molecular formula C22H21N3O B10907479 2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide

Cat. No.: B10907479
M. Wt: 343.4 g/mol
InChI Key: WKAYXKOXCBZMBL-BUVRLJJBSA-N
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Description

2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a quinoline ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents such as diazomethane or a cyclopropyl halide in the presence of a base.

    Formation of the Hydrazide Moiety: The hydrazide group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Condensation with 4-METHYLPHENYLACETALDEHYDE: The final step involves the condensation of the hydrazide derivative with 4-methylphenylacetaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-ETHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
  • 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHOXYPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
  • 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE

Uniqueness

The uniqueness of 2-CYCLOPROPYL-N’~4~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, adds to its rigidity and influences its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O/c1-14-7-9-16(10-8-14)15(2)24-25-22(26)19-13-21(17-11-12-17)23-20-6-4-3-5-18(19)20/h3-10,13,17H,11-12H2,1-2H3,(H,25,26)/b24-15+

InChI Key

WKAYXKOXCBZMBL-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Origin of Product

United States

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